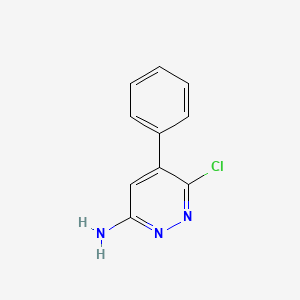

6-Chloro-5-phenylpyridazin-3-amine

描述

属性

分子式 |

C10H8ClN3 |

|---|---|

分子量 |

205.64 g/mol |

IUPAC 名称 |

6-chloro-5-phenylpyridazin-3-amine |

InChI |

InChI=1S/C10H8ClN3/c11-10-8(6-9(12)13-14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13) |

InChI 键 |

QKOSEXWSPQSXFS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2Cl)N |

产品来源 |

United States |

Chemical Profile of 6 Chloro 5 Phenylpyridazin 3 Amine

The fundamental chemical properties of 6-Chloro-5-phenylpyridazin-3-amine are summarized in the table below. This data is essential for its identification, handling, and use in synthetic chemistry.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H8ClN3 |

| Molecular Weight | 205.65 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=NN=C2Cl)N |

| InChI Key | FLLCFSAHXXSJRN-UHFFFAOYSA-N |

| CAS Number | 56346-87-0 |

Synthesis and Chemical Properties

The synthesis of 6-Chloro-5-phenylpyridazin-3-amine and its derivatives can be achieved through various established chemical routes. A common starting material for similar pyridazine (B1198779) structures is mucochloric acid, which can be reacted with benzene (B151609) to form a key intermediate. nih.gov The chloro group at the 6-position of the pyridazine ring is a key functional handle, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of substituents, enabling the creation of diverse chemical libraries for biological evaluation. biomedpharmajournal.orgresearchgate.net The amine group at the 3-position also offers a site for further chemical modification.

Biological and Pharmacological Activities Research

In academic research, 6-Chloro-5-phenylpyridazin-3-amine and its analogues have been investigated for various biological activities. For example, derivatives of the closely related 5-chloro-6-phenylpyridazin-3(2H)-one have shown promising antifungal activity against various fungal strains. nih.gov The core structure is recognized as a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. The presence of both the pyridazine (B1198779) ring and the phenyl group contributes to its potential to interact with biological targets. ontosight.ai

Applications in Medicinal Chemistry Research

Advanced Synthetic Methodologies for Pyridazine Scaffolds

The construction and functionalization of the pyridazine ring are central to accessing a diverse range of compounds for chemical and pharmaceutical research. researchgate.netontosight.ai Methodologies for preparing pyridazine derivatives can be broadly categorized into two main approaches: the construction of the pyridazine ring from acyclic precursors and the functionalization of a pre-existing pyridazine core. researchgate.netnih.gov

Multistep Synthetic Routes to Substituted Pyridazin-3-amines

A common and versatile strategy for synthesizing substituted pyridazin-3-amines involves a multistep sequence starting from the corresponding 3(2H)-pyridazinones. This approach allows for the introduction of various substituents at different positions of the pyridazine ring.

The synthesis of 6-substituted phenyl-3(2H)-pyridazinones often begins with the reaction of a substituted acetophenone (B1666503) with glyoxylic acid, followed by condensation with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov For instance, the reaction of 4-methoxy acetophenone with glyoxylic acid and hydrazine hydrate in the presence of an acetic acid catalyst yields 6-(4-methoxyphenyl)-3(2H)-pyridazinone. researchgate.net Another established method involves the cyclization of 4-aryl-4-oxobutanoic acids with hydrazine hydrate. nih.gov For example, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid refluxed with hydrazine hydrate in ethanol (B145695) produces 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, which can then be oxidized to the corresponding 3(2H)-pyridazinone. nih.gov

A one-pot, three-component reaction of an arene, a cyclic anhydride, and an arylhydrazine in the presence of an ionic liquid catalyst, 1-butyl-3-methylimidazolium bromochloroaluminate ([bmim]Br-AlCl3), has also been reported for the synthesis of pyridazinones. researchgate.net This method proceeds through a Friedel-Crafts acylation to form a keto-carboxylic acid, followed by intermolecular hydrazone formation and subsequent intramolecular cyclization. researchgate.net

| Starting Material 1 | Starting Material 2 | Reagents | Product | Yield | Reference |

| 4-methoxy acetophenone | glyoxylic acid | hydrazine hydrate, acetic acid | 6-(4-methoxyphenyl)-3(2H)-pyridazinone | - | researchgate.net |

| 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | hydrazine hydrate | ethanol | 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | 58% | nih.gov |

| 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | bromine | glacial acetic acid | 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | 76% | nih.gov |

The hydroxyl group of the 3(2H)-pyridazinone can be converted to a chlorine atom, a key functional group for subsequent nucleophilic substitution and cross-coupling reactions. This transformation is typically achieved by treating the pyridazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃). This step is crucial for creating a versatile intermediate for further diversification.

The 3-chloro-6-substituted phenyl pyridazines can then be reacted with hydrazine hydrate to form the corresponding pyridazin-3-yl hydrazines. This reaction proceeds via nucleophilic aromatic substitution, where the hydrazine displaces the chloride ion at the C3 position of the pyridazine ring. These hydrazino derivatives are valuable intermediates for the synthesis of fused heterocyclic systems. For example, they can be used to construct triazolo[4,5-d]pyridazines. nih.gov

An alternative route to obtain aminopyridazines is through the direct amination of a chloropyridazine. For instance, 3-amino-6-chloropyridazine (B20888) can be synthesized by reacting 3,6-dichloropyridazine (B152260) with ammonia (B1221849) water in a suitable solvent at elevated temperatures. google.com

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyridazines. researchgate.net These reactions allow for the formation of carbon-carbon bonds under relatively mild conditions and with high functional group tolerance. nih.govorganic-chemistry.org The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to a halogen-carbon bond, often without the need for specialized ligands. nih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for the arylation of pyridazine rings. nih.govnih.govresearchgate.netresearchgate.net For example, 3-bromo-6-(thiophen-2-yl)pyridazine can be coupled with various (hetero)aryl-boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate to yield 3,6-disubstituted pyridazines. nih.gov This methodology has been successfully applied to synthesize a series of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles. nih.govnih.gov

The Stille coupling, which utilizes organotin compounds, is another effective palladium-catalyzed method for functionalizing pyridazine rings. thieme-connect.com For instance, the functionalization at position 5 of the 6-phenyl-3(2H)-pyridazinone system has been achieved through Stille coupling, providing access to pharmacologically relevant compounds. thieme-connect.com

Palladium-catalyzed C-H arylation is an increasingly important strategy that avoids the pre-functionalization required in traditional cross-coupling reactions. nih.govbeilstein-archives.orgacs.orgnih.gov This method allows for the direct formation of a C-C bond between a C-H bond of the pyridazine ring and an aryl partner. nih.gov

| Pyridazine Substrate | Coupling Partner | Catalyst/Reagents | Product | Yield | Reference |

| 3-bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄, Na₂CO₃ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | 14-28% | nih.gov |

| 5-Bromo-6-phenyl-3(2H)-pyridazinone derivative | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-6-phenyl-3(2H)-pyridazinone derivative | High | thieme-connect.com |

Amination and Alkylation of Halogenated Pyridazines

Halogenated pyridazines are versatile intermediates for the synthesis of a wide array of derivatives through amination and alkylation reactions. The chlorine atom in chloropyridazines serves as a good leaving group, facilitating nucleophilic substitution reactions.

For instance, 5-chloro-6-phenyl-2-substituted-pyridazin-3(2H)-ones can be synthesized by treating 5-chloro-6-phenylpyridazin-3(2H)-one with various halides in the presence of a base like anhydrous potassium carbonate. nih.gov The reaction proceeds efficiently at room temperature, with acetone (B3395972) being a preferred solvent. nih.gov It has been observed that the reaction is significantly faster and results in higher yields when the halide is a bromide compared to a chloride. nih.gov

Similarly, amination of halogenated pyridazines can be achieved. For example, the reaction of 2-chloro-5-chloromethylpyridine with monomethyl amine gas in toluene (B28343) yields N-(6-chloro-3-pyridylmethyl)-methylamine. google.com This process involves dissolving monomethyl amine gas in toluene at a reduced temperature, followed by the addition of the chloropyridine derivative. google.com

Utility of Chloropyridazines as Masking Groups in Cross-Coupling

Chloropyridazines can act as masking groups in cross-coupling reactions, allowing for selective functionalization at other positions of the heterocyclic ring. The chlorine atom can be retained during a cross-coupling reaction and then subsequently used as a handle for further transformations. This strategy enhances the molecular diversity that can be achieved from a single chloropyridazine precursor.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyridazine rings. wikipedia.org The electron-deficient nature of the pyridazine ring, caused by the two electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles. liberty.edu The presence of electron-withdrawing groups further activates the ring towards nucleophilic substitution. wikipedia.org

The position of substitution on the pyridazine ring is dictated by the stability of the intermediate Meisenheimer complex. stackexchange.com Attack at positions ortho or para to the ring nitrogens is generally favored as the negative charge can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.com In the context of this compound, the chlorine atom at the 6-position is prone to displacement by various nucleophiles.

For example, the synthesis of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives can be achieved by reacting the corresponding chloropyridazine with hydrazine hydrate. nih.gov Furthermore, treatment of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with phosphorus oxychloride leads to the formation of the corresponding 3-chloropyridazine (B74176) derivative. nih.gov

Environmentally Benign Fusion Reactions in Pyridazine Synthesis

The development of environmentally friendly synthetic methods is a key focus in modern chemistry. For pyridazine synthesis, fusion reactions offer a solvent-free or high-concentration alternative to traditional solvent-based methods, reducing waste and energy consumption. While specific examples for this compound are not detailed in the provided context, the general principle involves heating a mixture of reactants in the absence of a solvent or in a high-boiling, inert solvent to drive the reaction to completion. This approach is often used in the synthesis of heterocyclic compounds.

Palladium-Catalyzed Aminocarbonylation Approaches to Pyridazine Derivatives

Palladium-catalyzed aminocarbonylation is a powerful tool for the synthesis of amides from aryl or heteroaryl halides. core.ac.uknih.gov This reaction involves the introduction of a carbonyl group and an amine in a single step, offering an efficient route to carboxamides. core.ac.ukthieme-connect.dersc.org

In the context of pyridazine chemistry, both iodo- and bromopyridazinones have been shown to be efficiently converted into their corresponding carboxamides via palladium-catalyzed aminocarbonylation. core.ac.uk Notably, dibromopyridazinone derivatives exhibit high reactivity, comparable to iodoarenes, under these conditions. core.ac.uk The reaction proceeds through an oxidative addition of the halopyridazine to a palladium(0) complex, followed by carbon monoxide insertion and subsequent nucleophilic attack by the amine. core.ac.uknih.gov

This methodology has been applied to the synthesis of various pyridazinecarboxamides and has also been extended to other heteroarenes like pyrazolopyridines and indazoles. core.ac.ukthieme-connect.dersc.org The use of chloroform (B151607) as a carbon monoxide source has also been reported, providing an alternative to gaseous carbon monoxide. rsc.org

Mannich Reactions in Pyridazinone Derivative Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine to form a β-amino carbonyl compound known as a Mannich base. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is valuable for introducing aminomethyl groups.

In the synthesis of pyridazinone derivatives, the Mannich reaction can be employed to functionalize the pyridazinone ring. For example, a secondary amine on a pyridazinone can react with formaldehyde (B43269) and another nucleophile in a Mannich-type reaction to introduce a new substituent. youtube.com The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by a nucleophilic carbon atom. wikipedia.orgyoutube.com Enzymatic and asymmetric versions of the Mannich reaction have also been developed, allowing for the stereoselective synthesis of complex molecules. nih.gov

Utilization of Easily Accessible Starting Materials (e.g., Mucochloric Acid)

The use of readily available and inexpensive starting materials is crucial for the large-scale and cost-effective synthesis of chemical compounds. Mucochloric acid, a compound that can be prepared from furfural, is a valuable precursor for the synthesis of various heterocyclic compounds, including pyridazines. nih.govnih.govgoogle.com

An effective method for the preparation of 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives starts from mucochloric acid and benzene (B151609). nih.govnih.gov The synthesis involves the reaction of 3,4-dichloro-5-phenylfuran-2(5H)-one (derived from mucochloric acid and benzene) with hydrazine hydrate to yield 5-chloro-6-phenylpyridazin-3(2H)-one. nih.gov This key intermediate can then be further functionalized to generate a library of pyridazine derivatives. nih.gov

Mechanistic Investigations of Pyridazine Ring Transformations

The pyridazine ring, a core component of this compound, is a versatile scaffold in organic synthesis. Its reactivity and the potential for transformations are subjects of extensive research. This section delves into the mechanistic underpinnings of several key reactions involving the pyridazine nucleus, providing insights into the formation and functionalization of this important heterocyclic system.

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution is a fundamental process for the functionalization of the pyridazine ring. The presence of a halogen, such as the chloro group in this compound, provides a reactive site for the introduction of various nucleophiles.

The mechanism of nucleophilic aromatic substitution (SNAr) on the pyridazine ring generally proceeds through an addition-elimination pathway. youtube.comnih.gov In this two-step process, the nucleophile first attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring helps to stabilize this intermediate by delocalizing the negative charge. vaia.comquora.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The regioselectivity of nucleophilic attack on pyridines and related azines is well-established, with positions 2 and 4 being the most susceptible to substitution. vaia.comquora.comquimicaorganica.org This preference is attributed to the ability of the nitrogen atom(s) to effectively stabilize the negative charge in the Meisenheimer intermediate through resonance. vaia.comquora.com

In the context of substituted pyridazines, the reaction with nitrogen-containing nucleophiles, such as ammonia, has been studied. wur.nl The reaction of halogenoalkanes with ammonia, for instance, typically follows an SN2 mechanism for primary substrates and an SN1 mechanism for tertiary substrates, both involving nucleophilic attack by the ammonia molecule. chemguide.co.ukstudymind.co.uk While not directly on the pyridazine ring, these principles of nucleophilic substitution by amines are relevant.

It is important to note that alternative mechanisms, such as those involving aryne intermediates (elimination-addition), can also occur under specific conditions, particularly with strong bases. youtube.comwur.nl However, for most common nucleophilic substitutions on chloropyridazines, the SNAr mechanism is the predominant pathway.

Intramolecular Heck-Type Reaction Mechanisms

The intramolecular Heck reaction is a powerful tool for the construction of cyclic and heterocyclic systems. wikipedia.orgrsc.orgchim.it This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. wikipedia.orgprinceton.edu

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl or vinyl halide to a palladium(0) complex. wikipedia.orgyoutube.comorganic-chemistry.org This is followed by the coordination of the alkene to the resulting palladium(II) species and subsequent migratory insertion of the alkene into the palladium-carbon bond. wikipedia.orgyoutube.com The final step is a β-hydride elimination, which releases the cyclized product and regenerates the palladium(0) catalyst. youtube.com

The regioselectivity of the intramolecular Heck reaction is often governed by steric factors, with the formation of the less sterically hindered product being favored. princeton.edu In the formation of small rings, exo-cyclization is generally preferred over endo-cyclization. princeton.edu

The mechanism can proceed through either a neutral or a cationic pathway, depending on the nature of the halide and the reaction conditions. wikipedia.orgprinceton.edu The neutral pathway is common for aryl halides, while the cationic pathway can be initiated by the use of silver salts or with substrates bearing triflate leaving groups. wikipedia.orgprinceton.edu The cationic pathway is significant in asymmetric catalysis as it can lead to higher enantioselectivities. princeton.edu

Intramolecular Heck reactions have been successfully employed in the synthesis of complex natural products and other intricate molecular architectures, demonstrating their versatility and synthetic utility. wikipedia.org

Palladium-Catalyzed Cyclodehydrohalogenation Mechanisms

Palladium-catalyzed cyclodehydrohalogenation represents a class of reactions that involve the formation of a new ring through the intramolecular coupling of a C-H bond and a carbon-halogen bond. These reactions are a subset of a broader category of C-H activation/functionalization reactions. nih.govrsc.orgnih.gov

The mechanism generally involves the initial coordination of the palladium catalyst to the substrate, followed by a C-H bond activation step to form a palladacycle intermediate. rsc.orgacs.orgresearchgate.net This C-H activation is often the rate-determining step and can be facilitated by a directing group on the substrate. The subsequent step involves reductive elimination, which forms the new carbon-carbon bond of the ring and regenerates the active palladium catalyst. rsc.org

The catalytic cycle can proceed through different palladium oxidation states, including Pd(II)/Pd(IV) or Pd(0)/Pd(II) pathways. nih.govacs.org In the Pd(II)/Pd(IV) pathway, the palladacycle intermediate undergoes oxidative addition, followed by reductive elimination. In the Pd(0)/Pd(II) pathway, the reaction is initiated by oxidative addition of the halide to a Pd(0) species, followed by C-H activation and reductive elimination.

These reactions offer an efficient and atom-economical approach to the synthesis of fused heterocyclic systems. The development of these methods has been a significant area of research in organic synthesis.

Amination and Alkylation Reaction Pathways

The amination and alkylation of pyridazine derivatives are crucial transformations for modifying their chemical and biological properties. These reactions can occur at either a ring carbon atom or a nitrogen atom of an existing amino group.

N-Functionalization: The amination and alkylation of an existing amino group, such as the one in this compound, typically proceed through standard nucleophilic substitution or reductive amination pathways. The lone pair of electrons on the amino nitrogen acts as the nucleophile.

C-Functionalization: The introduction of amino or alkyl groups onto the pyridazine ring itself often involves palladium-catalyzed cross-coupling reactions. eurekaselect.comresearchgate.net The Buchwald-Hartwig amination, for example, is a widely used method for forming carbon-nitrogen bonds between an aryl halide and an amine, catalyzed by a palladium complex. eurekaselect.com

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by coordination of the amine and subsequent deprotonation to form a palladium-amido complex. Reductive elimination from this complex then yields the aminated product and regenerates the palladium(0) catalyst.

Alkylation of the pyridazine ring can be achieved through various cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, which couple an organometallic reagent with the chloropyridazine. eurekaselect.comresearchgate.net These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Reduction of Aromatic Nitro Compounds to Amines

The synthesis of aminopyridazines often involves the reduction of a corresponding nitro-substituted precursor. The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. researchgate.netacs.orgnih.gov

A variety of reducing agents can be employed for this purpose, with the choice depending on the presence of other functional groups in the molecule. Common methods include:

Catalytic Hydrogenation: This method typically uses a metal catalyst such as palladium on carbon (Pd/C), platinum, or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com It is a clean and efficient method, but it can also reduce other functional groups like alkenes and alkynes. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classic method for nitro group reduction. masterorganicchemistry.comyoutube.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or formic acid, in the presence of a catalyst. mdpi.comgoogle.com

Other Reducing Agents: Other reagents like sodium borohydride (B1222165) in the presence of a catalyst, tin(II) chloride (SnCl2), and sodium sulfide (B99878) (Na2S) can also be used, often with good chemoselectivity. commonorganicchemistry.comgoogle.com

Tautomerism Studies in Related Pyridazinone Systems

Tautomerism is the phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. libretexts.orglibretexts.org In pyridazine chemistry, tautomerism is particularly relevant for pyridazinone and pyridazinethione systems. rsc.orgresearchgate.net

Pyridazin-3(2H)-one, a close structural relative of this compound where the amino group is replaced by a hydroxyl group, can exist in equilibrium with its tautomeric form, pyridazin-3-ol. nih.gov Theoretical studies using density functional theory (DFT) have shown that the pyridazin-3(2H)-one form is generally the more stable tautomer. nih.gov

The interconversion between the keto and enol forms can occur through different mechanisms. A direct intramolecular hydrogen transfer has a high activation energy. nih.gov A more favorable pathway involves a double hydrogen transfer within a dimer of the pyridazinone, which significantly lowers the activation energy. nih.gov The presence of protic polar solvents can also facilitate the tautomeric conversion by participating in the proton transfer. nih.gov

Experimental studies, including ionization constant measurements and UV spectroscopy, have confirmed that hydroxy- and mercapto-pyridazines predominantly exist in the pyridazin-one and -thione forms, respectively. rsc.org The position of the tautomeric equilibrium can be influenced by substituents on the pyridazine ring. For example, the introduction of a pyrrolyl group can shift the equilibrium towards the hydroxyl (or thiol) form compared to the unsubstituted parent system. researchgate.net

Understanding the tautomeric preferences of these systems is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity.

Interactive Data Table: Mechanistic Pathways

| Reaction Type | Key Intermediates | Catalyst/Reagents | General Mechanism |

| Nucleophilic Substitution | Meisenheimer complex | Nucleophile, Base | Addition-Elimination (SNAr) |

| Intramolecular Heck Reaction | Pd(II)-alkyl complex | Palladium(0) catalyst, Base | Oxidative addition, Migratory insertion, β-Hydride elimination |

| Palladium-Catalyzed Cyclodehydrohalogenation | Palladacycle | Palladium catalyst | C-H activation, Reductive elimination |

| Amination (Buchwald-Hartwig) | Pd(II)-amido complex | Palladium(0) catalyst, Ligand, Base | Oxidative addition, Reductive elimination |

| Reduction of Nitro Group | Nitroso, Hydroxylamino species | H2/Pd/C, Fe/HCl, SnCl2 | Stepwise reduction |

| Pyridazinone Tautomerism | Enol, Keto forms | Acid or Base catalyst | Proton transfer |

Influence of Substituents on Biological Activity Profiles

The biological activity of this compound derivatives can be significantly modulated by the nature and position of various substituents on the pyridazine and phenyl rings, as well as modifications to the amine moiety.

The introduction of halogen atoms, particularly chlorine, into a biologically active molecule can substantially alter its properties and improve its biological activity. researchgate.neteurochlor.org Halogenation can increase the lipophilicity of a compound, potentially leading to better partitioning into cell membranes or lipophilic domains of proteins. researchgate.net The strong electron-withdrawing inductive effect of chlorine can also polarize adjacent moieties, enhancing hydrophobic interactions with target receptors. researchgate.net

In the context of pyridazine derivatives, the position of halogenation is critical. For instance, in a series of N-substituted quinone imine derivatives, compounds with a greater number of chlorine atoms demonstrated the highest insecticidal, fungicidal, and herbicidal activities. biointerfaceresearch.com Specifically, N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide and 4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide showed significant inhibition of Phytophthora infestans. biointerfaceresearch.com

Furthermore, the introduction of a trifluoromethyl group onto the pyridazine skeleton has been shown to increase antimicrobial activity. nih.gov This highlights the importance of both the type and placement of halogen-containing substituents in modulating the biological profile of pyridazine derivatives.

Table 1: Effect of Halogenation on Biological Activity

| Compound/Modification | Effect on Biological Activity | Reference |

| Increased number of chlorine atoms in quinone imines | Higher insecticidal, fungicidal, and herbicidal activity | biointerfaceresearch.com |

| N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide | 82% inhibition of Phytophthora infestans | biointerfaceresearch.com |

| 4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide | 81% inhibition of Phytophthora infestans | biointerfaceresearch.com |

| Introduction of a trifluoromethyl group on pyridazine skeleton | Increased antimicrobial activity | nih.gov |

Substituents on the phenyl ring of this compound and related structures play a crucial role in determining their pharmacological response. The nature and position of these substituents can influence the molecule's interaction with its biological target.

For example, in a study of cinnamic acid derivatives, the type and location of substituent groups were found to be directly linked to their biological activity. mdpi.com Similarly, for pyridazine derivatives, substitutions on the phenyl ring can significantly alter their therapeutic potential.

In the development of novel JNK1 inhibitors, the hybridization of the pyridazine ring with a 4-fluorophenyl group was investigated, as this group was associated with high JNK1 inhibitory activity. acs.orgnih.gov This suggests that specific substitutions on the phenyl ring can be strategically employed to enhance the potency and selectivity of pyridazine-based compounds.

Table 2: Impact of Phenyl Ring Substitutions

| Compound Series | Phenyl Ring Substitution | Impact on Pharmacological Response | Reference |

| JNK1 Inhibitors | 4-fluorophenyl group | High JNK1 inhibitory activity | acs.orgnih.gov |

| Cinnamic Acid Derivatives | Various substituents | Directly linked to biological activity | mdpi.com |

| 5-chloro-6-phenylpyridazin-3(2H)-one Derivatives | Various substituents | Modulation of antifungal activity | nih.gov |

In a series of 6-(benzyloxy)pyridazin-3-amine (B13967861) derivatives explored for herbicidal properties, the amine group was a key feature. nih.gov Similarly, 3-aminopyridazines are noted to be more basic, which can affect their interaction with biological targets and their pharmacokinetic properties. blumberginstitute.org

The synthesis of various pyridazine derivatives often involves the reaction of the amine group with different electrophiles, leading to a diverse range of compounds with potentially different biological activities. For instance, the reaction of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with acetic anhydride, p-chlorobenzaldehyde, and carbon disulphide yielded corresponding pyridazinotriazine derivatives with altered spectral and likely biological properties. nih.gov

Table 3: Influence of Amine Moiety Modifications

| Base Compound | Modification | Resulting Compound/Effect | Reference |

| 6-(benzyloxy)pyridazin-3-amine | N-substitution | Explored for herbicidal properties | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Reaction with acetic anhydride | Pyridazinotriazine derivative | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Reaction with p-chlorobenzaldehyde | Pyridazinotriazine derivative | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Reaction with carbon disulphide | Pyridazinotriazine derivative | nih.gov |

The lipophilicity of a molecule is a key determinant of its pharmacokinetic and pharmacodynamic properties. In the context of pyridazine derivatives, modulating lipophilicity can lead to improved activity and selectivity.

In the optimization of SIK2/SIK3 inhibitors, it was observed that compound lipophilicity was a crucial factor in the in vitro-in vivo disconnect on clearance. acs.org Consequently, analogs with increased lipophilicity were targeted. For instance, replacing a trans-cyclobutanol group with a trans-cyclobutane-carbonitrile group increased lipophilicity by approximately one to two log units. acs.org

Studies on cinnamic acid derivatives have also shown a relationship between lipophilicity and antioxidant activity. mdpi.com While not a sole determinant, lipophilic compounds tend to dissolve well in organic solvents where they can react with free radicals like DPPH. mdpi.com

Table 4: Lipophilicity and Biological Activity

| Compound Series/Modification | Observation/Strategy | Outcome | Reference |

| SIK2/SIK3 Inhibitors | In vitro-in vivo disconnect on clearance | Targeted compounds with increased lipophilicity | acs.org |

| SIK2/SIK3 Inhibitors | Replacement of trans-cyclobutanol with trans-cyclobutane-carbonitrile | Increased lipophilicity by 1-2 log units | acs.org |

| Cinnamic Acid Derivatives | Correlation between lipophilicity and antioxidant activity | Lipophilic compounds showed good reactivity with DPPH | mdpi.com |

Stereochemistry plays a vital role in the biological activity of many compounds, as stereoisomers can exhibit different affinities for their biological targets. In the design of pyridazine analogs, considering the three-dimensional arrangement of atoms is crucial.

The stereochemical influence of alkoxy pyridazines has been utilized in the design of chiral catalysts. nih.gov In these systems, the interaction between the pyridazine core and ether oxygen atoms imposes conformational control, creating an asymmetric, enzyme-like environment. nih.gov

In cycloaddition reactions involving pyridazine derivatives, the stereochemistry and regiochemistry of the reactions are complex and of significant interest. mdpi.com These reactions are often regioselective and can be chorospecific or choroselective, leading to the formation of specific stereoisomers. nih.gov

Furthermore, in the development of certain antiviral agents, enantioselectivity studies revealed that the (S)-enantiomer was more potent than the (R)-counterpart and the racemate, highlighting the importance of stereochemistry in achieving optimal biological activity.

Table 5: Stereochemistry in Pyridazine Analogs

| Application/Reaction | Stereochemical Aspect | Significance | Reference |

| Chiral Catalysts | Conformational control by alkoxy pyridazines | Creates an asymmetric catalytic environment | nih.gov |

| Cycloaddition Reactions | Regioselectivity and chorospecificity | Formation of specific stereoisomers | nih.govmdpi.com |

| Antiviral Agents | Enantioselectivity | (S)-enantiomer showed higher potency |

Scaffold Hopping and Bioisosteric Replacements in Pyridazine Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel compounds with improved properties. researchgate.netnih.gov These approaches involve replacing the core structure (scaffold) or specific functional groups (bioisosteres) of a molecule while maintaining or enhancing its biological activity. researchgate.netnih.gov

The pyridazine ring is often employed as a bioisosteric replacement for other heterocycles or even a phenyl ring. nih.gov Its unique electronic and hydrogen-bonding properties can offer advantages over other scaffolds.

In the design of JNK1 inhibitors, a scaffold hopping approach was used, where the pyrazole (B372694) ring of a known inhibitor was expanded to a pyridazine ring. acs.orgnih.gov Additionally, the amide linker was replaced with bioisosteric moieties like hydrazide, semicarbazide, and thiosemicarbazide. acs.orgnih.gov

Similarly, in the development of nematicides, bioisosteric replacement of a sulfone with an amide, chain extension, and reversal of the amide group proved to be successful strategies for generating new, highly active analogs. acs.org These examples underscore the utility of scaffold hopping and bioisosterism in optimizing the properties of pyridazine-based compounds.

Table 6: Scaffold Hopping and Bioisosteric Replacements

| Original Scaffold/Moiety | Replacement Scaffold/Moiety | Application/Target | Reference |

| Pyrazole ring | Pyridazine ring | JNK1 inhibitors | acs.orgnih.gov |

| Amide linker | Hydrazide, semicarbazide, thiosemicarbazide | JNK1 inhibitors | acs.orgnih.gov |

| Sulfone | Amide | Nematicides | acs.org |

| Phenyl ring | Pyridazine ring | General drug design | nih.gov |

Rational Design Principles for Targeted Pyridazine-Based Inhibitors

The chemical scaffold this compound serves as a crucial starting point in the rational design of targeted inhibitors, particularly for a class of bicyclic compounds known as imidazo[1,2-b]pyridazines. These derivatives have shown significant potential as potent modulators of various protein kinases, which are key players in cellular signaling pathways often dysregulated in diseases like cancer and inflammatory conditions.

The design strategy hinges on the specific arrangement of functional groups on the pyridazine ring. The 3-amino and 6-chloro substituents are strategically positioned to facilitate a cyclization reaction with α-haloketones. This reaction, a Hantzsch-like condensation, efficiently constructs a fused imidazole (B134444) ring, yielding the imidazo[1,2-b]pyridazine (B131497) core. This bicyclic system is a recognized "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. The phenyl group at the 5-position of the initial pyridazine acts as a key modifiable site, influencing the steric and electronic properties of the final molecule and its interaction with the target protein.

Researchers have utilized this principle to develop inhibitors for several important kinase targets, including Tyrosine Kinase 2 (Tyk2) and Transforming Growth Factor-β Activated Kinase (TAK1). The general synthetic route involves reacting this compound with a suitable α-bromoketone to form the imidazo[1,2-b]pyridazine, followed by further modifications to explore the structure-activity relationships (SAR).

For instance, in the development of Tyk2 inhibitors, the imidazo[1,2-b]pyridazine core serves as a hinge-binding motif. nih.gov The nitrogen atom at position 1 (N1) of the imidazo[1,2-b]pyridazine core forms a crucial hydrogen bond with the backbone NH of Val690 in the hinge region of the Tyk2 pseudokinase (JH2) domain. nih.gov The SAR studies then focus on optimizing the substituents at various positions of this core to enhance potency, selectivity, and pharmacokinetic properties.

A study on Tyk2 JH2 inhibitors systematically explored substitutions at the C3 and C6 positions of the imidazo[1,2-b]pyridazine scaffold. nih.gov The initial 6-anilino based compounds suffered from poor metabolic stability. This led to the design of derivatives where the C6 position is linked to a 2-oxo-1,2-dihydropyridine moiety, which dramatically improved stability. nih.gov Further optimization of the substituent on the pyridone nitrogen (R1) and the amide side chain at the C3 position (R2) led to the identification of highly potent and orally active inhibitors. nih.gov

The data below illustrates the SAR for the C3 amide side chain, where fixing the R1 group as a 2-pyridyl moiety and varying the R2 group revealed that small, compact alkyl groups like cyclopropyl (B3062369) and isopropyl were favorable for potent inhibition.

| Compound | R² Group (C3 Amide) | Tyk2 JH2 Binding IC₅₀ (nM) | Cellular Activity (pSTAT3) IC₅₀ (nM) |

|---|---|---|---|

| 6e | Cyclopropyl | 1.6 | 15 |

| 6n | Isopropyl | 0.6 | 27 |

| 6o | Cyclobutyl | 1.5 | 16 |

| 6p | 3-hydroxy-2,2-dimethylpropyl | 1.8 | 22 |

Data sourced from a study on Tyk2 JH2 inhibitors, highlighting the impact of the C3 amide substituent on inhibitory activity. nih.gov

Similarly, in the pursuit of TAK1 inhibitors for multiple myeloma, researchers discovered that 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines, with an aryl group at the 3-position, potently inhibit TAK1's enzymatic activity. rsc.org The lead compound from this series demonstrated a half-maximal inhibitory concentration (IC₅₀) of 55 nM against TAK1. rsc.org These compounds were also found to inhibit the growth of multiple myeloma cell lines with GI₅₀ values as low as 30 nM. rsc.org

In Silico Molecular Docking and Binding Mode Predictions

In silico molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. wjarr.com This method is instrumental in rational drug design, helping to identify potential biological targets and understand the structural basis of a compound's activity before it is synthesized, thereby reducing costs. wjarr.com For pyridazine derivatives, which are recognized for a wide spectrum of pharmacological activities, docking studies have been pivotal in identifying potential mechanisms of action. researchgate.netsarpublication.comjocpr.comresearchgate.net

Studies on various pyridazine analogs have successfully used docking to predict binding interactions with numerous protein targets. For instance, docking studies of dihydropyridazin-3(2H)-one derivatives have been performed against antifungal (PDB ID: 5TZ1), antibacterial (PDB ID: 1JXA), and anti-helmintic (PDB ID: 1OJ0) targets using tools like PyRx-Virtual Screening Tool. wjarr.com Similarly, other pyridazine derivatives have been docked against DNA (PDB ID: 6BNA) and Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, to explore their antiproliferative potential. researchgate.net In one study, pyridazine analogs were screened against muscarinic acetylcholine (B1216132) receptors (PDB ID: 5CXV) using Autodock 4.2, yielding binding affinities ranging from -7.2 to -7.9 kcal/mol. benthamdirect.com

The primary goal of these docking simulations is to determine the optimal binding geometry and estimate the binding affinity, often expressed as a docking score or binding energy. wjarr.comnih.gov These simulations reveal crucial molecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. For example, docking of pyrazine-pyridone derivatives against a bacterial target (PDB ID: 4DUH) identified a lead compound with a binding affinity of -7.4519 kcal/mol, stabilized by hydrogen-donor and π-hydrogen bonds. nih.gov The insights from these binding mode predictions are essential for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective analogs. nih.gov

Table 1: Examples of Molecular Docking Studies on Pyridazine Analogs

| Derivative Class | Target Protein (PDB ID) | Docking Software/Tool | Predicted Binding Affinity (kcal/mol) | Key Findings |

|---|---|---|---|---|

| Dihydropyridazin-3(2H)-ones | Antifungal Target (5TZ1) | PyRx-Virtual Screening Tool | Moderate to Potent | Identified several compounds as potent antifungal candidates. wjarr.com |

| Pyridazine Derivatives | DNA (6BNA) | Not Specified | - | Identified top molecules based on docking scores for antiproliferative activity. researchgate.net |

| Pyridazine Analogs | Muscarinic Acetylcholine Receptor (5CXV) | Autodock 4.2 | -7.2 to -7.9 | Electron-withdrawing groups were found to enhance muscle relaxant activity. benthamdirect.com |

| Pyrazolo-pyridazinones | FGFR1 | Not Specified | - | Aided in understanding the binding mechanism of covalent inhibitors. tandfonline.comtandfonline.com |

| Pyridazinone Derivatives | Monoamine Oxidase-B (MAO-B) | Maestro 11.8 | - | Docking results were consistent with in vitro activity studies. nih.gov |

| Pyridazinone-based diarylureas | VEGFR-2 | Not Specified | - | Provided insights into binding modes for anticancer activity. nih.gov |

Molecular Dynamics Simulations for Ligand-Target Stability

Following molecular docking, Molecular Dynamics (MD) simulations are frequently employed to assess the dynamic stability of the predicted ligand-target complex over time. tandfonline.comtandfonline.com MD simulations provide a more realistic representation of the biological environment by modeling the movements and interactions of atoms and molecules. researchgate.net

For pyrazolo[3,4-d]pyridazinone derivatives targeting Fibroblast Growth Factor Receptor 1 (FGFR1), MD simulations were conducted using the Amber 14.0 program. tandfonline.com These simulations help to validate the docking poses and analyze the stability of the complex by monitoring metrics such as the Root Mean Square Deviation (RMSD), radius of gyration, and Solvent Accessible Surface Area (SASA). researchgate.nettandfonline.com A stable complex is indicated by minimal fluctuations in these values over the course of the simulation. researchgate.net

Furthermore, MD simulations are crucial for calculating the binding free energy of a ligand to its receptor using methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) approach. tandfonline.comtandfonline.com This calculation provides a more accurate estimation of binding affinity than docking scores alone. tandfonline.com For instance, the binding free energy for a promising pyridazine derivative (R67) targeting DNA was calculated to be -42.683 kJ/mol. researchgate.net Per-residue energy decomposition analysis can also be performed on MD simulation trajectories to identify specific amino acid residues that contribute significantly to the binding affinity, offering deeper insight into the interaction mechanism. tandfonline.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the structural or physicochemical properties of a set of compounds with their biological activities. jocpr.comnih.gov The goal of QSAR is to develop mathematical models that can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. jocpr.commdpi.com This approach is vital for understanding how specific structural modifications influence a compound's efficacy. jocpr.commdpi.com

For pyridazine and related heterocyclic derivatives, both 2D-QSAR and 3D-QSAR models have been developed. 2D-QSAR models correlate biological activity with 2D structural properties, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) use 3D structural information. tandfonline.comscienceopen.com These models have been successfully applied to various classes, including 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors and pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors. tandfonline.comscienceopen.com

In a typical QSAR study, molecular descriptors (e.g., steric, electronic, hydrophobic properties) are calculated for a series of compounds with known activities. nih.gov Statistical methods, such as multiple linear regression, are then used to build a model. nih.gov The predictive power and robustness of the resulting QSAR models are validated internally and externally. tandfonline.com For example, a 3D-QSAR study on pyrazolo-pyridazinone derivatives yielded CoMFA and CoMSIA models with high statistical validity, which were then used to guide the design of new inhibitors. tandfonline.comtandfonline.com The contour maps generated from these models highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. tandfonline.comscienceopen.com

Advanced Computational Analysis for Molecular Interactions

A detailed understanding of the specific molecular interactions between a ligand and its target is crucial for rational drug design. Advanced computational analyses, building on docking and MD simulations, provide these critical insights. The pyridazine ring itself possesses unique physicochemical properties, including a high dipole moment and the capacity for robust, dual hydrogen-bonding, which are significant in drug-target interactions. nih.govnih.gov

Computational studies on pyridazine derivatives have revealed several key types of interactions:

Hydrogen Bonding: This is a predominant interaction. For example, in the binding of pyrazolo-pyridazinone derivatives to FGFR1, per-residue energy decomposition analysis identified Arg627 and Glu531 as key contributors to binding affinity through hydrogen bonds. tandfonline.com Similarly, docking studies of pyrazine (B50134) derivatives with PIM-1 kinase highlighted the importance of hydrogen bonds with residues like Glu171, Glu121, and Lys67. japsonline.com

π-π Stacking: The aromatic nature of the pyridazine ring allows for π-stacking interactions with aromatic residues in the protein's binding site, such as tyrosine or phenylalanine. nih.gov

Hydrophobic Interactions: These interactions are also critical for binding. 3D-QSAR models for BTK inhibitors have shown that steric and hydrophobic factors are substantial contributors to the enhanced activity of the compounds. scienceopen.com

Electrostatic Interactions: Methods like Poisson-Boltzmann and molecular electrostatic potential (MESP) surface analysis are used to visualize the electrostatic properties of both the ligand and the protein surface. nih.gov This helps in designing compounds with complementary electrostatic features to enhance binding. For instance, such analysis was used to understand the effect of substituents on the benzyl (B1604629) group of pyridazinone-based inhibitors of the T. cruzi proteasome. nih.gov

Computing Assisted Molecular Design Strategies

Computer-Aided Molecular Design (CAMD) integrates various computational techniques to design novel molecules with desired properties. nih.govuoa.gr This strategy is heavily reliant on the insights gained from molecular docking, MD simulations, and QSAR models. tandfonline.com By understanding the structure-activity relationships and the key binding interactions, chemists can rationally design new derivatives of a lead compound like this compound. nih.gov

A common approach involves using the contour maps from 3D-QSAR studies to guide structural modifications. tandfonline.com These maps indicate regions where, for example, bulky groups or hydrogen bond donors/acceptors would be favorable for activity. tandfonline.comscienceopen.com Based on these insights, researchers can computationally generate an "in-house library" of new potential inhibitors. tandfonline.comconsensus.app For example, the structural requirements revealed by 3D-QSAR models for pyrazolo[3,4-d]pyridazinone derivatives were used to create a library of over 100 new potential FGFR1 inhibitors. tandfonline.comconsensus.app

Structure-based design also plays a crucial role. After identifying a hit compound, its binding mode within the target protein's active site is used as a template. nih.gov New analogs can be designed to optimize interactions with specific residues in the binding pocket, aiming to improve potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. uoa.gr

Predictive Modeling of Synthetic Accessibility and Reaction Outcomes

A critical aspect of computer-aided design is ensuring that the newly designed molecules are synthetically feasible. nih.govdepth-first.com Predictive modeling of synthetic accessibility (SA) aims to estimate how easily a compound can be synthesized in a laboratory. researchgate.nettsijournals.com This is crucial because many computationally designed molecules can be difficult or impossible to make, limiting their practical value. nih.gov

Several computational methods have been developed to predict SA. These models can be broadly categorized as:

Complexity-based: These methods calculate a score based on the structural complexity of the molecule, considering factors like the number of rings, chiral centers, and unusual atomic arrangements. tsijournals.com

Fragment-based: These approaches break down a molecule into fragments and assign a score based on the frequency of these fragments in databases of known, easily synthesized compounds like PubChem. depth-first.com A molecule built from common fragments is generally considered more accessible.

Retrosynthesis-based: These models use retrosynthetic analysis rules to determine if a plausible synthesis route exists from available starting materials. nih.gov

Machine learning models, such as those using support vector machines (SVMs), have also been trained on large datasets of existing chemicals to predict an SA score. nih.gov While general tools for predicting SA are available, specific models that predict the reaction outcomes for the synthesis of this compound and its derivatives are not widely documented in the literature. However, recent advances in chemistry have led to the development of efficient, metal-free, and regioselective methods for synthesizing 6-aryl-pyridazin-3-amines via aza-Diels-Alder reactions, which could form the basis for future predictive reaction models. organic-chemistry.org

Kinase Inhibition and Signal Transduction Pathway Modulation

The primary therapeutic interest in compounds derived from this compound lies in their ability to inhibit protein kinases, enzymes that are pivotal in signal transduction. These pathways regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory conditions.

Derivatives of this compound, particularly imidazo[1,2-b]pyridazines, have been developed as inhibitors of the c-Jun N-terminal kinase (JNK) pathway. googleapis.com The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling network that responds to various cellular stresses.

Inhibition of the JNK pathway can occur at multiple levels, including the regulation of gene expression. While specific data on the effect of this compound on JNK1 gene expression is not available, this remains a potential mechanism for its derivatives.

A more direct mechanism of pathway inhibition involves reducing the active, phosphorylated form of the JNK1 protein. Kinase inhibitors often function by binding to the ATP-binding site of the enzyme, preventing the phosphorylation event necessary for its activation.

The ultimate outcome of JNK inhibition is the modulation of its downstream targets. Activated JNK phosphorylates transcription factors, most notably c-Jun and, indirectly, affects the activity of c-Fos. These proteins are components of the AP-1 transcription factor, which regulates genes involved in cellular proliferation and apoptosis. Inhibitors derived from the pyridazine scaffold are designed to prevent these downstream events.

There is a complex interplay between the JNK pathway and the tumor suppressor protein p53. In certain contexts, JNK activation can lead to the suppression of p53. Consequently, inhibitors of the JNK pathway may restore p53's tumor-suppressive functions. Chinese patent CN103384670A, which describes derivatives of this compound, notes that alterations in pathways like the PI3K/Akt pathway, which is interconnected with MAPK signaling, can affect p53. google.com

In addition to the JNK pathway, derivatives of this compound have been investigated as inhibitors of another crucial MAPK member, the p38 MAPK. This pathway is also activated by stress and inflammatory cytokines and plays a central role in inflammation. The design of pyridazin-3-one derivatives as potent p38 inhibitors highlights the versatility of this chemical scaffold in targeting different MAPK family members. nih.gov

Protein Kinase Panel Screening and Selectivity Profiling

The selectivity of kinase inhibitors is a critical determinant of their therapeutic window, and comprehensive screening against a panel of kinases is a standard approach to assess their specificity. While a broad kinase panel screening for this compound itself is not extensively documented in publicly available literature, studies on structurally related pyridazine derivatives have shed light on their potential as kinase inhibitors.

Derivatives of the pyridazine core have been identified as inhibitors of several protein kinases. For instance, a series of substituted 3-aryl-6-amino-triazolo[4,3-b]pyridazines were found to be highly selective inhibitors of Pim-1 kinase. sigmaaldrich.com Understanding the binding mode within the ATP-binding site of Pim kinases allowed for structure-based design, leading to compounds with improved solubility and permeability while maintaining high potency and selectivity. sigmaaldrich.com

Furthermore, imidazo[1,2-b]pyridazine derivatives have been discovered as potent inhibitors of Tropomyosin receptor kinases (TRKs). One representative compound from this series demonstrated low nanomolar inhibition of wild-type TRK (IC50 = 0.08 nM) and its clinically relevant mutants, TRKG595R (IC50 = 2.14 nM) and TRKG667C (IC50 = 0.68 nM). nih.gov These findings highlight the potential of the pyridazine scaffold to generate highly potent and selective kinase inhibitors, suggesting that derivatives of this compound may also exhibit specific kinase inhibition profiles. Further comprehensive kinase panel screening is warranted to fully elucidate the selectivity profile of this particular chemical series.

Enzyme Inhibition Mechanisms (Non-Kinase)

Beyond protein kinases, derivatives of the this compound scaffold have been investigated for their inhibitory activity against a range of other enzymes implicated in various disease pathologies.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Research into pyridazine-based compounds has revealed their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Studies on imidazo[1,2-b]pyridazine derivatives have shown significant inhibitory potencies. For example, certain 3-nitro-6-amino substituted imidazo[1,2-b]pyridazines demonstrated potent AChE inhibitory activity, with IC50 values as low as 40 to 50 nM. Specifically, 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine and 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine were among the most potent compounds identified.

The inhibitory activities of these derivatives against both AChE and BuChE have been quantified, with IC50 values ranging from the low micromolar to nanomolar concentrations. This dual inhibition is considered a potential advantage in treating the later stages of Alzheimer's disease, where BuChE activity becomes more prominent in acetylcholine hydrolysis.

Fatty Acid Binding Protein 4 (FABP4) Inhibition

Fatty Acid Binding Protein 4 (FABP4) has emerged as a therapeutic target for metabolic diseases and cancer. nih.gov Recent studies have identified pyridazinone-based molecules, which are structurally related to this compound, as novel and potent FABP4 inhibitors. nih.govmdpi.com

Through computational design and subsequent biological evaluation, 4-amino and 4-ureido pyridazin-3(2H)-one derivatives have been synthesized and screened for their FABP4 inhibitory activity. nih.gov The inhibitory potency of these compounds was assessed by measuring the displacement of a fluorescent probe from the FABP4 binding pocket. nih.gov One of the most potent compounds identified, a 4-ureido pyridazinone derivative, exhibited an IC50 value of 2.97 µM, which was more potent than the natural ligand, arachidonic acid (IC50 = 3.42 µM). nih.gov Further optimization of the 4-amino-pyridazin-3(2H)-one scaffold led to the identification of a derivative with an even lower IC50 of 1.57 μM. nih.govresearchgate.net

Phosphodiesterase (PDE) Inhibition (e.g., PDE-5)

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. PDE5 inhibitors are well-established therapeutics for erectile dysfunction and pulmonary hypertension. The pyridazine scaffold has been explored for its potential to yield selective PDE inhibitors.

Pyridazinone derivatives bearing an indole (B1671886) moiety have been developed and characterized as potential PDE4 inhibitors, which are of interest for treating inflammatory respiratory diseases. nih.gov One such compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, demonstrated promising and selective activity against the PDE4B isoenzyme, with an IC50 value of 251 nM. nih.gov This compound was also shown to be more selective for PDE4B over PDE4D, which is a desirable characteristic for reducing central nervous system side effects. nih.gov

While specific data on this compound derivatives as PDE-5 inhibitors is limited, the broader class of pyridazine derivatives has shown activity against various PDE isoforms, suggesting the potential for this scaffold to be adapted for selective PDE-5 inhibition. mdpi.com

Yeast α-Glucosidase Inhibition

Inhibitors of α-glucosidase are used in the management of type 2 diabetes by delaying carbohydrate digestion and absorption. The pyridazine nucleus has been incorporated into various heterocyclic structures to explore their α-glucosidase inhibitory potential.

A series of novel pyrazolylpyridazine amines were synthesized and evaluated for their in vitro yeast α-glucosidase inhibitory activity. sigmaaldrich.com These compounds were derived from the reaction of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine with various amines. While most of the synthesized compounds showed moderate inhibition, a derivative with a meta-chloro substitution on a phenyl ring was identified as a potent inhibitor of yeast α-glucosidase. sigmaaldrich.com

Another study focused on pyridazine-triazole hybrid molecules as inhibitors of rat intestinal α-glucosidase. nih.gov One compound from this series demonstrated very potent inhibition with an IC50 value of 1.7 µM, which was significantly more potent than the standard drug, acarbose. nih.gov These findings suggest that the pyridazine scaffold can be a valuable component in the design of effective α-glucosidase inhibitors.

Receptor Antagonism Studies (e.g., H3R Antagonism)

There is currently no publicly available research specifically detailing the receptor antagonism properties of this compound or its direct derivatives, including its effects on the histamine (B1213489) H3 receptor (H3R). Broader studies on other heterocyclic compounds have explored H3R antagonism, but a direct link to the 6-chloro-5-phenylpyridazine scaffold has not been established in the reviewed literature. mdpi.com

Modulation of Cellular Processes in Research Models

The primary focus of research on compounds structurally related to this compound has been on their potential as anticancer and antifungal agents. These investigations have utilized various in vitro models to elucidate their effects on cellular processes.

The National Cancer Institute's (NCI) 60 human tumor cell line screen is a pivotal tool for identifying novel anticancer compounds. nih.govcancer.gov While a comprehensive screening of this compound across the NCI-60 panel is not publicly documented, studies on related heterocyclic structures, such as 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, have been evaluated for their antiproliferative activity against the 60 cell lines. mdpi.com For instance, certain derivatives in this latter series demonstrated significant growth inhibition against a subset of the cancer cell lines, with the most active compounds inhibiting the growth of 21 to 28 different cancer cell lines. mdpi.com However, specific data for this compound derivatives in the NCI-60 screen is not available.

Investigations into the cytotoxic effects of this compound and its close derivatives against the human gastric cancer cell line MGC-803 and the human breast carcinoma cell line Bcap-37 have not been specifically reported in the available scientific literature. Research on related pyridazine and benzopyridazine derivatives has demonstrated cytotoxic activity against other cancer cell lines, such as HepG-2, HCT-116, and MCF-7, indicating the potential for this chemical class to possess anticancer properties. ekb.eg

The effect of this compound or its derivatives on the modulation of cytokine production, such as Tumor Necrosis Factor-alpha (TNFα), has not been documented in the reviewed scientific literature.

The pharmacological activities of derivatives of this compound have been assessed through various in vitro cellular assays. These assays are crucial for determining the biological potential of these compounds. The primary assays reported in the literature for structurally similar compounds are focused on antifungal and cytotoxic activities.

For antifungal activity, a common in vitro assay is the mycelium growth rate method, where the ability of the compounds to inhibit the growth of fungal colonies on a solid medium is measured. mdpi.comnih.govresearchgate.net Cytotoxicity is often evaluated using the MTT assay in various cancer cell lines, which measures the metabolic activity of cells and thus their viability after exposure to the test compound. nih.gov Other specialized assays, such as those for apoptosis induction (e.g., Annexin V-FITC staining) and cell cycle analysis (e.g., flow cytometry), have been employed for other heterocyclic compounds to understand their mechanism of action. nih.gov

Derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one, a compound structurally related to this compound, have been synthesized and tested for their antifungal properties against several plant pathogenic fungi. mdpi.comnih.govresearchgate.net Preliminary tests have shown that some of these derivatives exhibit notable activity against Gibberella zeae (G. zeae), Fusarium oxysporum (F. oxysporum), and Cercospora mandshurica (C. mandshurica). mdpi.comresearchgate.net

The antifungal activity is typically assessed by measuring the percentage of mycelial growth inhibition at a specific concentration. For instance, at a concentration of 50 µg/mL, several derivatives have shown promising results. researchgate.net

Below is a table summarizing the antifungal activity of selected 5-chloro-6-phenylpyridazin-3(2H)-one derivatives.

| Compound | Target Fungus | Inhibition Rate (%) at 50 µg/mL |

| 3d | G. zeae | 45.1 mdpi.com |

| F. oxysporum | 38.2 mdpi.com | |

| C. mandshurica | 43.5 mdpi.com | |

| 3e | F. oxysporum | 53.2 mdpi.com |

| C. mandshurica | 40.6 mdpi.com | |

| 3f | F. oxysporum | 44.2 mdpi.com |

| 3h | G. zeae | 50.3 mdpi.comresearchgate.net |

| F. oxysporum | 50.9 mdpi.com | |

| C. mandshurica | 47.8 mdpi.com | |

| 7b | G. zeae | 57.9 mdpi.comresearchgate.net |

| 7c | G. zeae | 60.5 mdpi.comresearchgate.net |

| F. oxysporum | 43.1 mdpi.com | |

| C. mandshurica | >50 mdpi.com |

These findings suggest that the pyridazine core is a viable scaffold for the development of new antifungal agents. mdpi.comnih.govresearchgate.net

Antibacterial Activity against Bacterial Strains (e.g., B. subtilis)

Derivatives of the pyridazine core structure have demonstrated notable antibacterial properties against a range of bacterial species, including the Gram-positive bacterium Bacillus subtilis. While specific data on this compound is not extensively documented in publicly available research, studies on related pyridazine derivatives highlight the potential of this chemical class.

In the investigation of novel pyridazine derivatives, various compounds have been synthesized and evaluated for their in vitro antimicrobial activity. researchgate.net For instance, certain pyridazinone and thiopyridazine derivatives have shown activity against strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans. researchgate.net The mechanism of action is thought to be linked to the specific substitutions on the pyridazine ring, which influence the compound's interaction with bacterial targets. nih.gov

One study detailed the synthesis of novel pyridazine derivatives that exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (E. coli, Pseudomonas aeruginosa, and Yersinia enterocolitica) bacteria using the agar (B569324) plate diffusion method. researchgate.net Another study on novel pyridazinone derivatives reported moderate to significant activity against several bacterial strains, with some compounds showing Minimum Inhibitory Concentration (MIC) values in the lower micromolar range. mdpi.com For example, compounds 7 and 13 in that study were effective against S. aureus (MRSA), P. aeruginosa, and A. baumannii with MIC values ranging from 3.74 to 8.92 µM. mdpi.com

The antibacterial efficacy of pyridazine derivatives is often associated with their structural features. For example, in one series of pyrrolopyridazine compounds, partially saturated derivatives demonstrated more potent activity against Staphylococcus aureus and Bacillus subtilis compared to their aromatic counterparts. nih.gov This suggests that the conformational flexibility and electronic properties of the molecule play a crucial role in its antibacterial action.

Table 1: Antibacterial Activity of Selected Pyridazinone Derivatives

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Compound 7 | S. aureus (MRSA) | 7.8 | mdpi.com |

| Compound 13 | A. baumannii | 3.74 | mdpi.com |

| Compound 13 | P. aeruginosa | 7.48 | mdpi.com |

| Compound 3 | S. aureus (MRSA) | 4.52 | mdpi.com |

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis H37Rv)

The global health threat of tuberculosis has spurred research into novel antimycobacterial agents. Pyridazine derivatives have emerged as a promising class of compounds in this area. Research has demonstrated that certain pyridazine derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis.

A study focused on the design and synthesis of new pyridazine derivatives revealed that two compounds, 2a and 3b, were potent inhibitors of M. tuberculosis. nih.gov Their activity was found to be superior to the second-line antitubercular drug pyrimethamine (B1678524) and comparable to cycloserine. nih.gov Further screening confirmed their effectiveness against both replicating and non-replicating M. tuberculosis, indicating a bactericidal mechanism of action for compound 2b. nih.gov These findings highlight the potential of the pyridazine scaffold in developing new antitubercular drugs.

Another study synthesized a series of novel compounds with a pyridazine moiety and evaluated their in vitro antituberculosis activities. sigmaaldrich.com Three of the eighteen synthesized compounds were found to have moderate activity against Mycobacterium tuberculosis. sigmaaldrich.com The structure-activity relationship studies in this research provide valuable insights for the future design of more potent pyridazine-based antimycobacterial agents.

While direct studies on this compound are limited, the consistent antimycobacterial activity observed in its derivatives underscores the importance of the pyridazine core in targeting M. tuberculosis. The lipophilicity and specific substitutions on the pyridazine ring are critical factors influencing the antimycobacterial potency, likely by facilitating penetration through the mycobacterial cell wall. nih.gov

Vasorelaxant Activity

Pyridazine derivatives have been investigated for their cardiovascular effects, with many exhibiting significant vasorelaxant properties. This activity is primarily attributed to their ability to relax vascular smooth muscle, leading to vasodilation.

One study reported on three novel 6-aryl-5-piperidino-3-hydrazinopyridazines that demonstrated concentration-dependent relaxation of rat aortic rings pre-contracted with noradrenaline or a high potassium concentration. nih.gov The vasorelaxant potency of these new compounds, based on their IC50 values, was found to be greater than that of the well-known antihypertensive drug hydralazine (B1673433). nih.gov The mechanism appears to be endothelium-independent and may involve an intracellular mode of action rather than a blockade of transmembrane calcium movements. nih.gov

Another study on novel 3,6-disubstituted pyridazines identified compounds 8a and 11a as having potent vasorelaxant activity, with IC50 values of 198 and 177 µM, respectively, which were more potent than the reference standard doxazosin (B1670899) mesylate (IC50 = 226 µM). nih.gov Furthermore, a series of pyridazin-3-one derivatives showed remarkable vasorelaxant activities, with some compounds exhibiting EC50 values in the nanomolar range, significantly more potent than reference standards like hydralazine and nitroglycerin. rsc.orgrsc.org These potent compounds were found to increase the expression of endothelial nitric oxide synthase (eNOS) mRNA and the aortic content of nitric oxide (NO). rsc.org

Table 2: Vasorelaxant Activity of Selected Pyridazine Derivatives

| Compound | Parameter | Value (µM) | Reference |

|---|---|---|---|

| Compound 8a | IC50 | 198 | nih.gov |

| Compound 11a | IC50 | 177 | nih.gov |

| Compound 4f | EC50 | 0.0136 | rsc.org |

| Compound 4h | EC50 | 0.0117 | rsc.org |

| Compound 5d | EC50 | 0.0053 | rsc.org |

| Compound 5e | EC50 | 0.0025 | rsc.org |

Platelet Aggregation Inhibition

The inhibition of platelet aggregation is a crucial therapeutic strategy for the prevention and treatment of thromboembolic diseases. Several pyridazine derivatives have been identified as potent inhibitors of platelet aggregation.

A study on 5-substituted-6-phenyl-3(2H)-pyridazinones demonstrated a significant dependence of the inhibitory effect on the nature of the substituent at the 5-position. nih.gov These modifications were found to influence both the antiplatelet activity and the mechanism of action. nih.gov Another investigation into 6-aryl-4,5-dihydro-3(2H)-pyridazinones revealed potent platelet aggregation inhibiting activity both in vitro and ex vivo. nih.gov The most effective compounds in this series had a 6-[p-[(chloroalkanoyl)amino]phenyl] substituent and a methyl group at the 5-position, showing anti-aggregation activity up to 16,000 times greater than acetylsalicylic acid in vitro. nih.gov

Furthermore, a series of 6-aryl-5-oxygenated substituted pyridazinones were synthesized and evaluated for their ability to inhibit platelet aggregation induced by various agents. nih.gov Most of these compounds showed dose-dependent inhibition, with the inhibitory activity being influenced by the oxidation state of the functional group at the 5-position. nih.gov The mechanism of action for these compounds did not appear to involve an increase in intracellular cAMP levels, suggesting a pathway distinct from the inhibition of cAMP phosphodiesterase (PDE III). nih.gov

Table 3: Platelet Aggregation Inhibitory Activity of a Selected Pyridazinone Derivative

| Compound | Inducer | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 2b | ADP | ~60 | nih.gov |

| Compound 2b | Collagen | ~60 | nih.gov |

Analytical and Spectroscopic Characterization of 6 Chloro 5 Phenylpyridazin 3 Amine and Its Derivatives

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy, FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of 6-Chloro-5-phenylpyridazin-3-amine, characteristic vibrational frequencies can be observed. For instance, in a related compound, N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, the attenuated total reflectance (ATR)-IR spectrum shows notable peaks at 3326, 1570, 1482, 1384, 1249, 850, 754, 708, 637, and 533 cm⁻¹. mdpi.com These bands correspond to various stretching and bending vibrations of the chemical bonds within the molecule, providing a unique spectroscopic fingerprint. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise structure of organic compounds by mapping the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environments

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. libretexts.org Proximity to electronegative atoms or unsaturated groups generally leads to a downfield shift (higher ppm values). libretexts.org For example, in a derivative, 5-(1-Methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, the ¹H NMR spectrum (at 400 MHz in CDCl₃) displays signals at δ 8.86 (s, 1H), 7.71 (d, J = 8.3 Hz, 1H), 7.69 (s, 1H), 7.55 (s, 1H), 7.43 (d, J = 6.4 Hz, 1H), 7.23 (t, 1H), 6.99 (s, 1H), 4.61 (bs, 2H), and 3.98 (s, 3H). mdpi.com The broad ranges for protons in amine (RNH₂) groups, typically between 1-5 ppm, are due to hydrogen bonding and can be influenced by concentration and temperature. libretexts.orgorganicchemistrydata.org

Table 1: Representative ¹H NMR Chemical Shifts